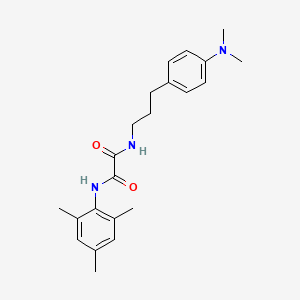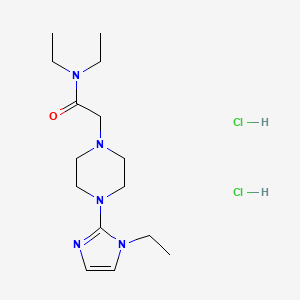![molecular formula C14H14N4OS B2647705 N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide CAS No. 1808556-02-6](/img/structure/B2647705.png)
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CPYTA and has been synthesized using different methods.
Applications De Recherche Scientifique
CPYTA has shown potential applications in various research fields, including medicinal chemistry, neuroscience, and cancer research. It has been studied for its ability to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. CPYTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Additionally, CPYTA has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
Mécanisme D'action
The mechanism of action of CPYTA involves its ability to inhibit the activity of certain enzymes, particularly histone deacetylases. Histone deacetylases are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. CPYTA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, CPYTA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CPYTA has been shown to have various biochemical and physiological effects, depending on the research application. Inhibition of histone deacetylases by CPYTA can lead to changes in gene expression patterns, which can affect various cellular processes. In the brain, CPYTA has been shown to reduce oxidative stress and inflammation, leading to neuroprotection. In cancer cells, CPYTA induces cell cycle arrest and apoptosis, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CPYTA in lab experiments is its ability to inhibit the activity of histone deacetylases, which can lead to changes in gene expression patterns. Additionally, CPYTA has been shown to have neuroprotective and anticancer properties, making it a promising compound for research in these areas. However, one limitation of using CPYTA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on CPYTA. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of CPYTA and its potential toxicity.
Méthodes De Synthèse
CPYTA can be synthesized using different methods, but the most commonly used method involves the reaction between 2-(pyridin-3-yl)-1,3-thiazol-4-ylamine and 1-cyanopropyl acetate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPYTA.
Propriétés
IUPAC Name |
N-(1-cyanopropyl)-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-11(7-15)17-13(19)6-12-9-20-14(18-12)10-4-3-5-16-8-10/h3-5,8-9,11H,2,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBYSBZMLFFXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)CC1=CSC(=N1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanopropyl)-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride](/img/structure/B2647622.png)
![[3-Amino-6-pyridin-4-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B2647623.png)
![2-chloro-3-fluoro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2647626.png)
![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-2-chloroaniline](/img/structure/B2647630.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)
![1-Spiro[2.3]hexan-2-ylethanone](/img/structure/B2647633.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2647635.png)
![1-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2647637.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)

